molecular formula C11H13BrN2O4 B13488971 Tert-butyl (3-bromo-5-nitrophenyl)carbamate

Tert-butyl (3-bromo-5-nitrophenyl)carbamate

Cat. No.: B13488971
M. Wt: 317.14 g/mol
InChI Key: VDEOXWZOKHITAW-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-bromo-5-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, and a nitro group attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-bromo-5-nitrophenyl)carbamate typically involves the reaction of 3-bromo-5-nitroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to form the desired carbamate product .

Industrial Production Methods: Industrial production methods for tert-butyl N-(3-bromo-5-nitrophenyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-(3-bromo-5-nitrophenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the bromine and nitro groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Comparison:

Conclusion

tert-Butyl N-(3-bromo-5-nitrophenyl)carbamate is a versatile compound with significant applications in various fields of scientific research. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis. The compound’s potential in medicinal chemistry and industrial applications further highlights its importance.

Properties

Molecular Formula

C11H13BrN2O4

Molecular Weight

317.14 g/mol

IUPAC Name

tert-butyl N-(3-bromo-5-nitrophenyl)carbamate

InChI

InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-8-4-7(12)5-9(6-8)14(16)17/h4-6H,1-3H3,(H,13,15)

InChI Key

VDEOXWZOKHITAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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